molecular formula C22H20N2O5 B11990581 2-[(1-Allyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carbonyl)-amino]-benzoic acid ethyl ester

2-[(1-Allyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carbonyl)-amino]-benzoic acid ethyl ester

Cat. No.: B11990581
M. Wt: 392.4 g/mol
InChI Key: BFQNYSMQWMTSJZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core, an allyl group, and a benzoate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This intermediate is then reacted with ethyl 2-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of industrial-grade solvents and catalysts ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse quinoline-based compounds .

Scientific Research Applications

Ethyl 2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential for therapeutic applications .

Comparison with Similar Compounds

Ethyl 2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-[(4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C22H20N2O5/c1-3-13-24-17-12-8-6-10-15(17)19(25)18(21(24)27)20(26)23-16-11-7-5-9-14(16)22(28)29-4-2/h3,5-12,25H,1,4,13H2,2H3,(H,23,26)

InChI Key

BFQNYSMQWMTSJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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